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Compound of Interest

Compound Name: Regaloside C

Cat. No.: B047254 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Regaloside C's Performance with Supporting Experimental Data.

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has

demonstrated notable anti-inflammatory and antioxidant properties. This guide provides a

comprehensive cross-validation of its bioactivity, presenting available data from various cell

lines and offering insights into its potential therapeutic applications. While direct experimental

data for Regaloside C is available for its antioxidant and cardiomyocyte protective effects, its

anti-inflammatory and cytotoxic activities are compared and inferred based on studies of

structurally related compounds, providing a predictive framework for future research.

Quantitative Bioactivity Profile of Regaloside C and
Related Compounds
To facilitate a clear comparison, the following tables summarize the key quantitative data on the

bioactivity of Regaloside C and the closely related cardiac glycoside, Lanatoside C.

Table 1: Antioxidant Activity of Regaloside C

Assay IC50 (µM)

ABTS Radical Scavenging 139.0

DPPH Radical Scavenging 51.6
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Table 2: Comparative Cytotoxicity (IC50) of Lanatoside C in Human Cancer Cell Lines

Cell Line Cancer Type IC50

A549 Lung Carcinoma 56.49 ± 5.3 nM

HepG2 Hepatocellular Carcinoma 0.238 ± 0.16 µM

MCF-7 Breast Adenocarcinoma 0.4 ± 0.1 µM

In-Depth Analysis of Bioactivities
Antioxidant and Cardioprotective Effects in H9C2 Cells
Regaloside C has shown significant promise in protecting cardiac cells from oxidative stress.

In studies involving H9C2 rat heart cells, Regaloside C demonstrated a protective effect on

mitochondria in the presence of hydrogen peroxide (H₂O₂)-induced stress. This protective

mechanism is, at least in part, attributable to its potent radical scavenging abilities.

Anti-inflammatory Activity: An Evidence-based
Hypothesis in RAW 264.7 Macrophages
While direct studies on the anti-inflammatory effects of Regaloside C in macrophage cell lines

are not yet available, extensive research on a related compound, Regaloside B, and other

natural glycosides in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a

strong basis for predicting its mechanism of action. It is hypothesized that Regaloside C will

exhibit significant anti-inflammatory activity by:

Inhibiting Nitric Oxide (NO) Production: Reducing the production of the pro-inflammatory

mediator, nitric oxide.

Downregulating Pro-inflammatory Enzymes: Decreasing the expression of inducible nitric

oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulating Key Signaling Pathways: Inhibiting the activation of the NF-κB and MAPK

signaling pathways, which are central to the inflammatory response.
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Cytotoxic Potential in Cancer Cell Lines: Insights from
Lanatoside C
The cytotoxic effects of Regaloside C on cancer cells have not been extensively documented.

However, research on the structurally similar cardiac glycoside, Lanatoside C, reveals potent

cytotoxic activity against various human cancer cell lines, including lung, liver, and breast

cancer. These findings suggest that Regaloside C may also possess anti-cancer properties, a

hypothesis that warrants further investigation. The mechanism of action for Lanatoside C

involves the attenuation of MAPK and PI3K/AKT/mTOR signaling pathways, which are crucial

for cancer cell growth and survival.

Key Signaling Pathways
The bioactivity of Regaloside C and related compounds is intrinsically linked to their ability to

modulate critical intracellular signaling pathways.
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Hypothesized anti-inflammatory mechanism of Regaloside C.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Seed cells in a 96-well plate

Treat cells with various concentrations
of Regaloside C for 24-72h

Add MTT solution to each well

Incubate for 2-4 hours at 37°C

Add solubilization solution (e.g., DMSO)
to dissolve formazan crystals

Measure absorbance at 570 nm

Click to download full resolution via product page

Workflow for the MTT cytotoxicity assay.
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Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and

incubate for 24 hours.

Treatment: Treat the cells with various concentrations of Regaloside C and incubate for the

desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C.

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay
(Griess Assay)
The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of

NO, in cell culture supernatants.

Protocol:

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat

with various concentrations of Regaloside C for 1 hour.

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO

production.

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to

each supernatant sample, followed by a 5-10 minute incubation at room temperature,
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protected from light.

Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride in water) and incubate for another 5-10 minutes at room temperature,

protected from light.

Absorbance Measurement: Measure the absorbance at 540 nm.

Quantification: Determine the nitrite concentration using a standard curve prepared with

sodium nitrite.

Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive immunoassay used to quantify the

levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and

incubate overnight at 4°C.

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2

hours at room temperature.

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for

2 hours at room temperature.

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-

2 hours at room temperature.

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP)

conjugate. Incubate for 20-30 minutes at room temperature.

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a

color develops.

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
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Absorbance Measurement: Measure the absorbance at 450 nm.

Quantification: Determine the cytokine concentration from the standard curve.

Analysis of Protein Expression: Western Blot
Western blotting is used to detect and quantify the expression levels of specific proteins, such

as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.
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Cell Lysis and Protein Quantification

SDS-PAGE to separate proteins by size

Transfer of proteins to a membrane

Blocking of non-specific binding sites

Incubation with primary antibody

Incubation with HRP-conjugated secondary antibody

Detection with chemiluminescent substrate

Imaging and densitometry analysis
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Workflow for Western blot analysis.

Protocol:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b047254?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Extraction: Lyse the treated cells and determine the protein concentration of the

lysates.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

protein of interest overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and add a chemiluminescent substrate.

Imaging: Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify the protein band intensities using densitometry software and normalize to

a loading control (e.g., β-actin or GAPDH).

To cite this document: BenchChem. [Regaloside C: A Comparative Analysis of its Bioactivity
Across Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047254#cross-validation-of-regaloside-c-s-
bioactivity-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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